2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE 2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE Methylbimane is a pyrazolopyrazole that consists of 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione bearing four methyl substituents at positions 2, 3, 5 and 6.
Brand Name: Vulcanchem
CAS No.: 68654-22-8
VCID: VC20783353
InChI: InChI=1S/C10H12N2O2/c1-5-7(3)11-8(4)6(2)10(14)12(11)9(5)13/h1-4H3
SMILES: CC1=C(N2C(=C(C(=O)N2C1=O)C)C)C
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE

CAS No.: 68654-22-8

Cat. No.: VC20783353

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE - 68654-22-8

Specification

Description Methylbimane is a pyrazolopyrazole that consists of 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione bearing four methyl substituents at positions 2, 3, 5 and 6.
CAS No. 68654-22-8
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 1,2,6,7-tetramethylpyrazolo[1,2-a]pyrazole-3,5-dione
Standard InChI InChI=1S/C10H12N2O2/c1-5-7(3)11-8(4)6(2)10(14)12(11)9(5)13/h1-4H3
Standard InChI Key VWKNUUOGGLNRNZ-UHFFFAOYSA-N
SMILES CC1=C(N2C(=C(C(=O)N2C1=O)C)C)C
Canonical SMILES CC1=C(N2C(=C(C(=O)N2C1=O)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator